(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Brand Name: Vulcanchem
CAS No.: 71444-83-2
VCID: VC0046821
InChI: InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1
SMILES: C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one

CAS No.: 71444-83-2

Reference Standards

VCID: VC0046821

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24

(S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one - 71444-83-2

CAS No. 71444-83-2
Product Name (S)-1,2,3,11a-Tetrahydro-9-hydroxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one
Molecular Formula C12H12N2O2
Molecular Weight 216.24
IUPAC Name (6aS)-4-hydroxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Standard InChI InChI=1S/C12H12N2O2/c15-10-5-1-4-9-11(10)13-7-8-3-2-6-14(8)12(9)16/h1,4-5,7-8,15H,2-3,6H2/t8-/m0/s1
Standard InChIKey CRSSNYCWXMOYOF-QMMMGPOBSA-N
SMILES C1CC2C=NC3=C(C=CC=C3O)C(=O)N2C1
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator